Methyl 2-cyano-5-methoxynicotinate
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Overview
Description
Methyl 2-cyano-5-methoxynicotinate is an organic compound with the molecular formula C9H8N2O3 It is a derivative of nicotinic acid and features a cyano group and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-5-methoxynicotinate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For instance, the reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-5-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 2-cyano-5-methoxynicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of methyl 2-cyano-5-methoxynicotinate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-2-methoxynicotinate
- Methyl nicotinate
- Methyl cyanoacetate
Uniqueness
Methyl 2-cyano-5-methoxynicotinate is unique due to the specific positioning of the cyano and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1353101-02-6 |
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Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 2-cyano-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-13-6-3-7(9(12)14-2)8(4-10)11-5-6/h3,5H,1-2H3 |
InChI Key |
UQWPUPCASOVHNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)C(=O)OC |
Origin of Product |
United States |
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